molecular formula C14H11BrO2 B2876327 4-Bromo-2-(4-methylphenoxy)benzaldehyde CAS No. 1094750-41-0

4-Bromo-2-(4-methylphenoxy)benzaldehyde

Cat. No.: B2876327
CAS No.: 1094750-41-0
M. Wt: 291.144
InChI Key: ZTGWWERYDYFJDK-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methylphenoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a p-tolyloxy group attached to a benzaldehyde core

Scientific Research Applications

4-Bromo-2-(4-methylphenoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, the specific mechanism of action for “4-Bromo-2-(p-tolyloxy)benzaldehyde” is not provided in the sources I found .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards information for “4-Bromo-2-(p-tolyloxy)benzaldehyde” is not provided in the sources I found .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “4-Bromo-2-(p-tolyloxy)benzaldehyde” are not provided in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylphenoxy)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with p-tolyl alcohol in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where 4-bromobenzaldehyde reacts with p-tolylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: 4-Bromo-2-(p-tolyloxy)benzoic acid.

    Reduction: 4-Bromo-2-(p-tolyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: Lacks the p-tolyloxy group, making it less versatile in certain synthetic applications.

    2-Bromo-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a p-tolyloxy group, which can lead to different reactivity and applications.

    4-Bromo-2-methoxybenzaldehyde: Contains a methoxy group, which can influence its chemical properties and reactivity.

Uniqueness

4-Bromo-2-(4-methylphenoxy)benzaldehyde is unique due to the presence of both a bromine atom and a p-tolyloxy group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds .

Properties

IUPAC Name

4-bromo-2-(4-methylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-10-2-6-13(7-3-10)17-14-8-12(15)5-4-11(14)9-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGWWERYDYFJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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